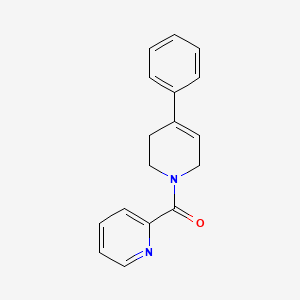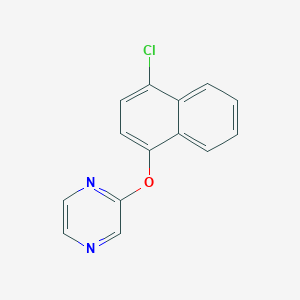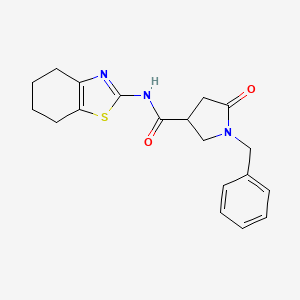
(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-pyridin-2-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-pyridin-2-ylmethanone, also known as PDPMM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of (4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-pyridin-2-ylmethanone is not fully understood. However, studies have suggested that it may exert its antitumor and anti-inflammatory effects by inhibiting the activity of certain enzymes and signaling pathways involved in cell proliferation and inflammation.
Biochemical and Physiological Effects:
Studies have shown that (4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-pyridin-2-ylmethanone exhibits antitumor and anti-inflammatory effects in vitro and in vivo. It has been shown to inhibit the growth of various types of cancer cells, including breast cancer, lung cancer, and liver cancer cells. Additionally, (4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-pyridin-2-ylmethanone has been shown to reduce inflammation in animal models of inflammatory diseases.
実験室実験の利点と制限
One of the major advantages of (4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-pyridin-2-ylmethanone is its versatility. It can be easily synthesized and modified to suit various research needs. However, one of the limitations of (4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-pyridin-2-ylmethanone is its low solubility in water, which can make it challenging to work with in certain experiments.
将来の方向性
There are several future directions for research on (4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-pyridin-2-ylmethanone. One potential area of study is the development of (4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-pyridin-2-ylmethanone-based drugs for the treatment of cancer and inflammatory diseases. Additionally, (4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-pyridin-2-ylmethanone could be further explored for its potential use as a building block for the synthesis of novel materials with unique properties. Finally, more research is needed to fully understand the mechanism of action of (4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-pyridin-2-ylmethanone and its potential applications in various fields.
合成法
The synthesis of (4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-pyridin-2-ylmethanone involves the reaction between 4-phenyl-3,6-dihydro-2H-pyridine-1-carbaldehyde and 2-pyridinecarboxylic acid hydrazide in the presence of acetic acid and ethanol. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization.
科学的研究の応用
(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-pyridin-2-ylmethanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, (4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-pyridin-2-ylmethanone has been investigated for its antitumor and anti-inflammatory properties. In biochemistry, (4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-pyridin-2-ylmethanone has been used as a tool to study protein-ligand interactions. In materials science, (4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-pyridin-2-ylmethanone has been explored for its potential use as a building block for the synthesis of novel materials.
特性
IUPAC Name |
(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c20-17(16-8-4-5-11-18-16)19-12-9-15(10-13-19)14-6-2-1-3-7-14/h1-9,11H,10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEWDSJNKFBVDJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2)C(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24831170 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-pyridin-2-ylmethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6-difluoro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B7535516.png)

![3-[3-Methyl-4-(3-methylphenyl)piperazine-1-carbonyl]benzonitrile](/img/structure/B7535529.png)

![4-[2-(4,5-Dichloro-6-oxopyridazin-1-yl)acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7535552.png)
![2-(carbamoylamino)-N-[1-[3-(2-oxopyrrolidin-1-yl)phenyl]ethyl]propanamide](/img/structure/B7535560.png)
![5-methyl-N-[1-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]ethyl]-1H-indole-2-carboxamide](/img/structure/B7535563.png)
![3-[4-[1-[[4-(Trifluoromethyl)pyrimidin-2-yl]amino]ethyl]phenyl]-1,3-oxazolidin-2-one](/img/structure/B7535584.png)
![1-[[1-[2-(2-Fluorophenoxy)ethyl]benzimidazol-2-yl]amino]propan-2-ol](/img/structure/B7535599.png)

![5-methyl-7-(thiophen-2-yl)benzimidazo[1',2':1,6]pyrimido[4,5-b]quinolin-14(5H)-one](/img/structure/B7535613.png)
![N-[2-(3-chlorophenyl)-2-methylpropyl]-N'-[2-(1,2,4-triazol-1-yl)phenyl]oxamide](/img/structure/B7535618.png)
